molecular formula C11H14N2O3 B15319747 3-(4-Nitrobenzyl)-3-methoxyazetidine

3-(4-Nitrobenzyl)-3-methoxyazetidine

Cat. No.: B15319747
M. Wt: 222.24 g/mol
InChI Key: ZUTHCERCOLGBJO-UHFFFAOYSA-N
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Description

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine is a heterocyclic compound containing an azetidine ring substituted with a methoxy group and a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-[(4-nitrophenyl)methyl]azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields 3-methoxy-3-[(4-aminophenyl)methyl]azetidine.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-3-[(4-nitrophenyl)methyl]azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine is unique due to its azetidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-methoxy-3-[(4-nitrophenyl)methyl]azetidine

InChI

InChI=1S/C11H14N2O3/c1-16-11(7-12-8-11)6-9-2-4-10(5-3-9)13(14)15/h2-5,12H,6-8H2,1H3

InChI Key

ZUTHCERCOLGBJO-UHFFFAOYSA-N

Canonical SMILES

COC1(CNC1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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